Moniosotopic Mass Shift: A +3.07 Da Diagnostic Window vs. the Unlabeled Analyte
The primary analytical advantage of DL-Alanine Methylamide-d3 over its native, unlabeled form is its clear mass spectrometric resolution. The non-deuterated compound has an exact monoisotopic mass of 102.0793 g/mol, while the d3 isotopologue exhibits a mass shift to approximately 105.09 g/mol, a difference of +3.02 Da . This prevents MS signal overlap and allows the d3 compound to function as an ideal internal standard for the alanine methylamide moiety, a capability the protium molecule entirely lacks. A direct comparison is not applicable, as the unlabeled compound is invisible against itself in MS detection, making this mass shift the foundational differentiator.
| Evidence Dimension | Monoisotopic/Exact Molecular Mass |
|---|---|
| Target Compound Data | 105.15 g/mol (Molecular Weight) / ~105.09 g/mol (Exact Mass) for C₄H₇D₃N₂O |
| Comparator Or Baseline | DL-Alanine Methylamide (unlabeled): 102.14 g/mol (Molecular Weight) / 102.0793 g/mol (Exact Mass) for C₄H₁₀N₂O |
| Quantified Difference | Approximately +3.02 Da (theoretical monoisotopic mass difference from three ¹H→²H substitutions) |
| Conditions | Physical constant; applicable to all mass spectrometry platforms (ESI, APCI, etc.) |
Why This Matters
This mass difference is the fundamental physical property that makes the compound useful; without it, the molecule cannot be distinguished from the endogenous analyte in a mass spectrometer, precluding its use as a quantitative internal standard.
